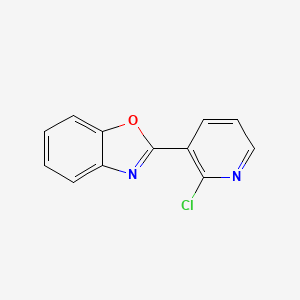

2-(2-Chloro-3-pyridinyl)-1,3-benzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloropyridin-3-yl)-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O/c13-11-8(4-3-7-14-11)12-15-9-5-1-2-6-10(9)16-12/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLUXUVHGSORRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=C(N=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Computational Studies on 2 2 Chloro 3 Pyridinyl 1,3 Benzoxazole and Its Analogues

Molecular Docking Investigations of Benzoxazole (B165842) Derivatives

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand how benzoxazole derivatives, including analogues of 2-(2-Chloro-3-pyridinyl)-1,3-benzoxazole, interact with biological targets at a molecular level.

Prediction of Ligand-Target Binding Modes and Interaction Energies

Molecular docking simulations are instrumental in predicting how benzoxazole derivatives fit into the binding sites of various protein targets, such as enzymes and receptors. nih.gov Studies on different analogues have shown their potential to bind to a range of targets, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), β-Tubulin, and various microbial enzymes. nih.govnih.gov The primary goal of these investigations is to identify the most stable binding conformation, often referred to as the binding mode, and to estimate the strength of this interaction through a scoring function, which calculates a binding energy. nih.gov

For instance, docking studies of benzoxazole derivatives against VEGFR-2, a key target in cancer therapy, have successfully predicted binding modes where the ligand occupies the ATP-binding pocket of the enzyme. researchgate.net The interaction energies calculated from these studies help in ranking potential inhibitors and prioritizing them for further experimental validation. nih.gov Similarly, when docked against parasitic β-Tubulin, certain dichloro-substituted benzoxazole derivatives demonstrated minimal binding energy, suggesting a strong affinity for the active site. nih.gov

Table 1: Examples of Molecular Docking Studies on Benzoxazole Analogues

| Benzoxazole Analogue | Protein Target | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 2-phenylbenzoxazole fluorosulfate (B1228806) derivatives | Human Estrogen Receptor (hER) | -7.9 to -8.5 | researchgate.net |

| Thiazolidinone-benzoxazole hybrids | VEGFR-2 | - | researchgate.net |

| Dichloro substituted benzoxazole-triazolo-thiones | β-Tubulin | - | nih.gov |

| 2-chloro-pyridine with flavone (B191248) moiety | Telomerase | - | nih.gov |

Analysis of Specific Receptor Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

Beyond predicting binding poses and energies, docking analysis provides a detailed map of the non-covalent interactions that stabilize the ligand-receptor complex. These interactions are critical for binding specificity and affinity and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. rsc.orgnih.govimgroupofresearchers.com

Hydrogen Bonding: This is a crucial directional interaction that contributes significantly to the specificity of molecular recognition. unina.it In many benzoxazole-receptor complexes, hydrogen bonds are observed between the nitrogen or oxygen atoms of the benzoxazole core and amino acid residues like arginine, aspartic acid, or tryptophan in the receptor's active site. unina.itnih.gov

Hydrophobic Interactions: These are vital for the binding of ligands within nonpolar pockets of a receptor. nih.govthescipub.com The aromatic rings of the benzoxazole scaffold frequently engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and alanine. rsc.orgthescipub.com

π-π Stacking: The planar aromatic systems of benzoxazole derivatives can stack with aromatic residues like tyrosine, phenylalanine, or tryptophan in the binding site, further stabilizing the complex.

Table 2: Specific Interactions Identified in Docking Studies of Benzoxazole Analogues

| Benzoxazole Analogue | Protein Target | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| Anticancer Benzoxazole | VEGFR-2 | Leu35, Val43, Lys63, Asp191 | Hydrogen Bonding, Hydrophobic | rsc.org |

| Mebendazole (related azole) | Bovine Serum Albumin | Trp213, Arg194, Ala290 | Hydrophobic, Hydrogen Bonding | nih.gov |

| Benzimidazole-Thiadiazole Hybrids | CYP51 | Met508 | Hydrogen Bonding | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is crucial for assessing the stability of the predicted ligand-receptor complex and understanding its behavior in a more realistic, solvated environment.

Dynamic Behavior of Ligand-Receptor Complexes

MD simulations are performed on the best-docked poses obtained from molecular docking to evaluate their stability. rsc.org By simulating the complex over a period of nanoseconds, researchers can observe whether the ligand remains securely bound in the active site or if it dissociates. nih.gov A key metric used to analyze stability is the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand's heavy atoms. rsc.orgnih.gov A stable RMSD value over the simulation time indicates that the complex has reached equilibrium and the ligand's binding pose is stable. nih.govnih.gov

These simulations confirm the persistence of crucial interactions, such as hydrogen bonds, identified during docking. researchgate.net Analysis of the simulation trajectory can reveal the flexibility of different parts of the protein and the ligand, providing insights into the conformational changes that may occur upon binding. nih.gov

Assessment of Binding Affinity through MM/PBSA Analysis

To obtain a more accurate estimation of binding affinity than that provided by docking scores, the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is often employed. researchgate.netrsc.orgrsc.org This technique calculates the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with the free energy of solvation. nih.gov

The binding free energy (ΔG_bind) is typically calculated as follows: ΔG_bind = G_complex - (G_receptor + G_ligand)

Each term is composed of the molecular mechanics energy (E_MM), the polar solvation energy (G_polar), and the nonpolar solvation energy (G_nonpolar). nih.govresearchgate.net

ΔG_bind = ΔE_MM + ΔG_solvation = (ΔE_vdw + ΔE_ele) + (ΔG_polar + ΔG_nonpolar)

Table 3: Representative MM/PBSA Binding Free Energy Calculation

| Energy Component | Value (kJ/mol) |

|---|---|

| Van der Waals Energy (ΔE_vdw) | -150.5 |

| Electrostatic Energy (ΔE_ele) | -85.2 |

| Polar Solvation Energy (ΔG_polar) | 130.8 |

| Nonpolar Solvation Energy (ΔG_nonpolar) | -12.5 |

| Total Binding Free Energy (ΔG_bind) | -117.4 |

Note: Values are hypothetical and for illustrative purposes based on typical findings.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of molecules like this compound and its analogues. researchgate.netresearchgate.net DFT provides a powerful method for accurately calculating the ground-state electronic structure, optimized geometry, and various molecular properties. acs.org

DFT studies on benzoxazole derivatives typically involve optimizing the molecular geometry to find the most stable conformation and then calculating key electronic parameters. marmara.edu.trrsc.org These include:

Optimized Geometry: Calculation of bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. acs.org

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.govresearchgate.net

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting sites of intermolecular interactions. nih.gov

These calculated properties help to rationalize the molecule's behavior in biological systems and guide the design of new analogues with improved electronic characteristics for enhanced binding and activity. researchgate.netrsc.org

Table 4: Calculated Quantum Chemical Parameters for a Benzoxazole Analogue

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Dipole Moment | 2.1 Debye |

| Total Energy | -977.6 Hartree |

Note: Values are representative and based on DFT calculations for similar heterocyclic structures. acs.org

Elucidation of HOMO-LUMO Energy Gaps and Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the electronic properties and chemical reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. irjweb.com

Computational studies, typically employing Density Functional Theory (DFT), are used to calculate the energies of these orbitals. For benzoxazole derivatives, the HOMO is often distributed over the electron-rich benzoxazole ring system, while the LUMO may be localized on the pyridinyl moiety or other electron-deficient regions. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com This gap is instrumental in understanding the charge transfer interactions that can occur within the molecule.

The specific electronic properties of this compound are influenced by the interplay between the electron-donating benzoxazole core and the electron-withdrawing chloro-pyridinyl substituent. Theoretical calculations for analogous aromatic heterocyclic compounds provide insight into the expected values.

Illustrative Frontier Orbital Energies and Energy Gaps for Analogous Heterocyclic Systems

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyridinyl-Benzimidazole Derivatives | -6.20 | -1.85 | 4.35 |

| Substituted Benzoxazoles | -5.95 | -1.50 | 4.45 |

| Chloro-Pyridine Derivatives | -6.80 | -1.90 | 4.90 |

Note: The data presented are representative values for analogous compound classes and are intended for illustrative purposes.

Prediction of Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. The MEP illustrates the charge distribution on the molecular surface, with electron-rich areas (negative potential), which are prone to attack by electrophiles, typically colored in shades of red. Conversely, electron-deficient regions (positive potential), which are targets for nucleophiles, are shown in blue.

For this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the benzoxazole ring are expected to be regions of high electron density, making them potential sites for electrophilic interaction. The hydrogen atoms and the carbon atom attached to the chlorine are likely to be electron-deficient, thus representing potential sites for nucleophilic attack. irjweb.commasterorganicchemistry.com Such analyses are crucial for predicting the regioselectivity of chemical reactions.

In Silico Screening and Virtual Library Design for Benzoxazole Compounds

In silico screening and the design of virtual libraries are powerful strategies in drug discovery and materials science for identifying promising candidate molecules from a vast chemical space. For benzoxazole derivatives, these computational approaches involve the creation of large, diverse libraries of virtual compounds by systematically modifying the core benzoxazole scaffold.

These virtual libraries can then be screened for desired properties using computational methods such as molecular docking, which predicts the binding affinity of a molecule to a biological target. nih.gov This allows for the rapid identification of derivatives with high potential for specific applications, such as enzyme inhibition, thereby prioritizing synthetic efforts and reducing the time and cost associated with experimental screening. nih.gov

Crystallographic and Spectroscopic Correlation with Computational Models

Hirshfeld Surface Analysis and Crystal Packing Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This analysis is based on the electron distribution of a molecule and provides a three-dimensional surface that helps in understanding how molecules pack in a solid state. nih.govsemanticscholar.org

For benzoxazole derivatives, Hirshfeld analysis often reveals the prevalence of H···H, C···H/H···C, and O···H/H···O interactions, which are crucial for the stability of the crystal structure. nih.govresearchgate.net In the case of this compound, interactions involving the chlorine and nitrogen atoms would also be expected to play a significant role in the crystal packing.

Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Benzoxazole Derivatives

| Interaction Type | Percentage Contribution |

|---|---|

| H···H | 30 - 45% |

| C···H/H···C | 15 - 25% |

| O···H/H···O | 10 - 20% |

| N···H/H···N | 5 - 10% |

Note: The data presented are representative values for analogous compound classes and are intended for illustrative purposes. nih.govresearchgate.net

Mechanistic Investigations of 2 2 Chloro 3 Pyridinyl 1,3 Benzoxazole Interactions

In Vitro Probes for Mechanistic Elucidation of Benzoxazole (B165842) Activity

In vitro assays are crucial for determining the biological activity and mechanism of action of novel compounds. For the benzoxazole class, these laboratory-based tests have revealed a wide range of effects, from enzyme inhibition to the modulation of critical cellular pathways.

Compounds featuring the benzoxazole core have been identified as inhibitors of various enzymes, a characteristic that underpins many of their therapeutic and biological effects. researchgate.net

One significant area of investigation is their role as cholinesterase inhibitors. For instance, certain novel benzoxazole and naphthoxazole analogs have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to nerve function. One of the most promising compounds from a study, 4-(Naphtho[1,2-d] jocpr.commdpi.comoxazol-2-yl)benzene-1,3-diol, showed nanomolar activity against AChE. mdpi.com Another study on benzoxazole-oxadiazole derivatives also reported inhibitory potential against AChE and BuChE, with some analogs being more potent than the standard drug, Donepezil. mdpi.com

Furthermore, benzoxazole derivatives have been explored as inhibitors of protein kinases, which are key regulators of cellular processes. A series of novel 2-thioacetamide linked benzoxazole-benzamide conjugates were designed and evaluated as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key enzyme in angiogenesis. nih.gov Several of these compounds displayed excellent cytotoxic activity against cancer cell lines and potent VEGFR-2 inhibition. nih.gov Another study also identified new benzoxazole derivatives as promising VEGFR-2 inhibitors. tandfonline.comnih.gov

The table below summarizes the inhibitory activities of selected benzoxazole derivatives against various enzymes.

| Compound Class | Target Enzyme | Key Findings |

| Benzoxazole-Oxadiazole Derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Several analogs showed IC50 values ranging from 5.80 to 40.80 µM for AChE and 7.20 to 42.60 µM for BuChE, with some being more potent than the standard, Donepezil. mdpi.com |

| Naphthoxazole Analogs | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | A lead compound exhibited an IC50 of 58 nM against AChE and 981 nM against BChE. mdpi.com |

| Benzoxazole-Benzamide Conjugates | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | A lead compound demonstrated an IC50 value of 0.268 µM, which was more potent than the reference drug sorafenib (B1663141) (IC50 = 0.352 µM). nih.gov |

| Novel Benzoxazole Derivatives | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | The most potent compound showed an IC50 of 97.38 nM against VEGFR-2. tandfonline.comnih.gov |

This table is interactive. Click on the headers to sort the data.

Beyond single-enzyme inhibition, pathway-specific assays help to elucidate the broader biological impact of a compound. Benzoxazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, a critical mechanism for anticancer agents.

In a study of benzoxazole-benzamide conjugates, the most potent compounds were found to induce cell cycle arrest at the G2/M phase and increase the population of cells in the pre-G1 phase, which is indicative of apoptosis. nih.gov Further investigation revealed that these compounds induced apoptosis by inhibiting the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL in both colon and breast cancer cell lines. nih.gov

Similarly, another series of benzoxazole derivatives designed as VEGFR-2 inhibitors were also found to be potent inducers of apoptosis. The most active compound in this series was shown to significantly increase the levels of caspase-3 (a key executioner of apoptosis) and the pro-apoptotic protein BAX, while reducing the level of the anti-apoptotic protein Bcl-2 in liver cancer cells. tandfonline.com

The table below details the effects of certain benzoxazole derivatives in pathway-specific assays.

| Compound Class | Cell Line(s) | Pathway-Specific Effect |

| Benzoxazole-Benzamide Conjugates | HCT-116 (Colon Cancer), MCF-7 (Breast Cancer) | Induced cell cycle arrest at G2/M phase and inhibited the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.gov |

| Novel Benzoxazole Derivatives | HepG2 (Liver Cancer) | Induced apoptosis by increasing caspase-3 and BAX levels and decreasing Bcl-2 levels. tandfonline.com |

This table is interactive. Click on the headers to sort the data.

Structural Mimicry and Bioisosteric Relationships of Benzoxazoles

The concept of bioisosterism, where one functional group or molecule can be replaced by another with similar physical or chemical properties to produce a similar biological response, is a cornerstone of medicinal chemistry. The benzoxazole scaffold is considered a "privileged structure" due to its ability to act as a bioisostere for various naturally occurring molecules. researchgate.net

The benzoxazole nucleus is considered a structural isostere of naturally occurring purine (B94841) nucleobases such as adenine (B156593) and guanine. jocpr.comchemistryjournal.net This structural similarity allows benzoxazole-containing compounds to interact with biological macromolecules like enzymes and receptors that normally bind to nucleotides, potentially leading to the modulation of their activity. jocpr.comchemistryjournal.net This mimicry is a key reason for the diverse biological activities observed in this class of compounds. chemistryjournal.net

The benzoxazole heterocycle has also been successfully employed as a bioisosteric replacement for other functionalities in drug design. For example, in a series of acetylcholinesterase inhibitors, the benzisoxazole heterocycle (a close relative of benzoxazole) was found to be an effective bioisosteric replacement for a benzoyl group, leading to potent compounds for potential therapeutic use. nih.gov The benzoxazole scaffold is also present in a variety of natural products, further highlighting its significance as a biologically relevant structural motif. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of 2 Substituted Benzoxazoles with Specific Focus on Pyridine Derivatives

Influence of Substitution Patterns on the Benzoxazole (B165842) Core

The benzoxazole nucleus is a versatile heterocyclic scaffold found in many pharmacologically active compounds. globalresearchonline.netrsc.org Its biological potential can be finely tuned by introducing various substituents onto the core structure. nih.govresearchgate.net Research has consistently shown that the fused heterocyclic nucleus is a key element for the antimicrobial activity of these compounds. esisresearch.org The SAR of benzoxazole derivatives indicates that the presence of both electron-withdrawing and electron-releasing groups at different positions can modulate antimicrobial and antiproliferative effects. researchgate.net

For instance, studies on multisubstituted benzazoles have revealed that electron-withdrawing groups, such as chlorine or nitro groups, attached at the 5-position of the heterocyclic nucleus can increase potency against fungal pathogens like C. albicans. esisresearch.org The versatility of the benzoxazole core allows for functionalization at multiple positions, enabling the development of derivatives with a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govnih.gov

The introduction of a pyridine (B92270) ring at the 2-position of the benzoxazole core, as seen in 2-(2-Chloro-3-pyridinyl)-1,3-benzoxazole, creates a class of compounds with significant biological potential. rawdatalibrary.netontosight.ai The pyridinyl group is not merely a passive substituent; it actively participates in molecular interactions that are crucial for biological activity. The nitrogen atom within the pyridine ring acts as a hydrogen bond acceptor, which can be critical for binding to biological targets such as enzymes or receptors.

The 2-(3-pyridyl)benzoxazole structure is a heterocyclic aromatic compound that has applications in pharmaceuticals and coordination chemistry. ontosight.aiuni.lu SAR studies on related compounds, such as (Pyridin-3-yl) benzoxazinyl-oxazolidinones, have demonstrated the importance of the substitution pattern on the pyridyl ring. researchgate.net In these analogues, smaller and non-basic substituents on the pyridine ring were found to be preferable for potent antibacterial activity, highlighting the delicate balance of steric and electronic properties required for optimal interaction with the target. researchgate.net The pyridyl moiety can also engage in π-stacking interactions with aromatic amino acid residues in a protein's active site, further stabilizing the ligand-target complex.

Identification of Pharmacophoric Features Critical for Biological Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For 2-pyridinyl benzoxazole derivatives, several key pharmacophoric features can be identified based on SAR studies.

The essential features generally include:

Aromatic/Heterocyclic Rings: The planar, aromatic systems of the benzoxazole and pyridine rings are crucial for establishing van der Waals and π-π stacking interactions with protein targets. esisresearch.orgresearchgate.net

Hydrogen Bond Acceptors: The nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms within the benzoxazole core are key hydrogen bond acceptors. researchgate.netchemijournal.com These features are often essential for anchoring the molecule in the correct orientation within a binding site.

Specific Substitution Patterns: The presence of specific substituents, like the chloro group at the 2-position of the pyridine ring and other groups at the 5-position of the benzoxazole core, defines specific regions of electronic character (electron-rich or electron-poor) that are critical for activity. nih.govesisresearch.org

Defined Spatial Geometry: The relative orientation of the benzoxazole and pyridine rings is critical. The molecule must adopt a specific conformation to present its interaction points (pharmacophoric features) in a spatially complementary manner to the target's binding site.

The table below summarizes the key pharmacophoric features and their potential roles in biological activity.

| Pharmacophoric Feature | Potential Role in Molecular Interaction | Source |

| Benzoxazole Ring System | Core scaffold; provides a rigid structure and hydrophobic interaction surface. | esisresearch.org |

| 2-Pyridinyl Moiety | Participates in hydrogen bonding (via N atom) and π-stacking interactions. | researchgate.net |

| Chloro Substituent | Modulates electronic properties; can act as a hydrophobic feature or engage in halogen bonding. | esisresearch.orgresearchgate.net |

| Hydrogen Bond Acceptors (N, O atoms) | Form directional interactions with hydrogen bond donors in the biological target. | researchgate.netchemijournal.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chemijournal.comscholarsresearchlibrary.com For benzoxazole derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed to gain predictive insights and guide the design of new, more potent analogues. nih.gov

These models quantify the impact of steric, electrostatic, hydrophobic, and hydrogen-bonding fields on the biological activity of the molecules. nih.gov A typical QSAR study involves aligning a set of structurally related compounds (like various substituted benzoxazoles) and calculating these molecular fields around them. Statistical methods, such as Partial Least Squares (PLS) analysis, are then used to generate a predictive model. nih.gov

For a series of benzoxazole derivatives, a QSAR study might reveal that:

Positive steric contributions in a specific region suggest that bulkier substituents are favored for higher activity.

Negative electrostatic contributions indicate that electron-withdrawing groups (like a chloro substituent) in that area enhance activity.

Hydrophobic fields can highlight regions where lipophilic groups are beneficial for binding or membrane permeation.

The validity and predictive power of a QSAR model are assessed using statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). researchgate.netnih.gov A statistically robust QSAR model can be a powerful tool for virtually screening new compound designs before their synthesis, thereby saving time and resources in the drug discovery process. chemijournal.comnih.gov

The table below presents typical parameters used in 3D-QSAR studies for benzoxazole derivatives.

| QSAR Technique | Molecular Descriptors Used | Key Statistical Parameters | Purpose | Source |

| CoMFA | Steric and Electrostatic fields | R², q² | Correlates 3D shape and electronic character with activity. | nih.gov |

| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor fields | R², q² | Provides a more detailed analysis of different types of molecular interactions. | nih.gov |

Future Research Directions and Translational Perspectives for 2 2 Chloro 3 Pyridinyl 1,3 Benzoxazole

Exploration of Novel Synthetic Pathways for Structural Diversification

The future synthesis of analogues of 2-(2-Chloro-3-pyridinyl)-1,3-benzoxazole will focus on creating a diverse library of compounds for biological screening. This involves modifying both the benzoxazole (B165842) and the pyridine (B92270) rings. Exploration of innovative and sustainable synthetic methods is crucial for achieving this structural diversification efficiently and in an environmentally responsible manner.

Traditional methods for synthesizing 2-substituted benzoxazoles often involve the condensation of 2-aminophenols with precursors like carboxylic acids, aldehydes, or acyl chlorides. nih.govmdpi.com While effective, these methods can sometimes require harsh conditions. Modern synthetic chemistry offers a range of alternative strategies that provide milder conditions, higher yields, and access to a broader scope of substrates.

Future synthetic exploration could involve:

Catalyst-Driven Condensations: Employing advanced catalysts can improve the efficiency of the core benzoxazole ring formation. For instance, methods using samarium triflate in aqueous media or imidazolium chlorozincate (II) ionic liquids under solvent-free sonication have been reported for synthesizing benzoxazole derivatives. nih.govorganic-chemistry.org These "green" methods often lead to faster reaction times and produce only water as a byproduct. nih.gov

Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions are powerful tools for functionalizing the heterocyclic rings. For example, a copper-catalyzed cyclization of ortho-haloanilides can be used to form the benzoxazole ring. organic-chemistry.org Such methods would allow for the introduction of various substituents onto the benzoxazole core, starting from readily available materials.

Microwave and Ultrasound-Assisted Synthesis: The use of non-conventional energy sources like microwave irradiation and ultrasonication has been shown to significantly reduce reaction times and improve yields in the synthesis of heterocyclic compounds. mdpi.comasianpubs.org Applying these techniques to the synthesis of this compound analogues could accelerate the discovery of new bioactive molecules.

One-Pot Procedures: Sequential one-pot reactions, such as an initial aminocarbonylation followed by an acid-mediated ring closure, streamline the synthetic process, making it more efficient for library generation. organic-chemistry.org

By systematically applying these modern synthetic strategies, researchers can generate a wide array of derivatives. Modifications could include varying the substituents on the benzoxazole ring (e.g., adding electron-donating or withdrawing groups at the 5-position) and altering the substitution pattern on the pyridine ring to probe structure-activity relationships (SAR). mdpi.comnih.gov

Table 1: Comparison of Synthetic Methodologies for Benzoxazole Derivatives

| Methodology | Typical Reactants | Conditions | Advantages |

|---|---|---|---|

| Traditional Condensation | 2-Aminophenol (B121084), Carboxylic Acid/Aldehyde | Strongly acidic, high temperature | Well-established, readily available starting materials |

| Sustainable Synthesis | 2-Aminophenol, Aldehyde | Microwave/Ultrasound, green catalysts (e.g., ionic liquids) | Reduced reaction times, high yields, eco-friendly mdpi.comnih.gov |

| Metal-Catalyzed Cyclization | o-Haloanilides, 2-Aminophenols/Isocyanides | Copper or Palladium catalysts | Broad substrate scope, mild conditions organic-chemistry.org |

| One-Pot Procedures | Aryl/Vinyl Bromides, 2-Aminophenols | Aminocarbonylation followed by cyclization | High efficiency, streamlined process organic-chemistry.org |

| Amide Activation | Tertiary Amides, 2-Aminophenols | Tf2O and 2-Fluoropyridine (B1216828) | Versatile, wide range of functionalization mdpi.com |

Advanced Spectroscopic Techniques for Detailed Structural Characterization

While standard spectroscopic techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and mass spectrometry are indispensable for routine characterization nih.govbiotech-asia.org, a deeper understanding of the three-dimensional structure and subtle electronic properties of this compound and its derivatives requires more advanced analytical methods.

Single-Crystal X-ray Diffraction stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.net This technique provides unambiguous information on bond lengths, bond angles, and torsion angles, confirming the molecular conformation and revealing intermolecular interactions like hydrogen bonding in the solid state. nih.gov Such detailed structural information is invaluable for computational modeling and understanding receptor-ligand interactions.

Advanced Mass Spectrometry (MS) Techniques, such as high-resolution mass spectrometry (HRMS), are crucial for confirming the elemental composition of newly synthesized compounds with high accuracy. nih.gov Tandem MS (MS/MS) can be employed to study the fragmentation patterns of the parent molecule, providing further structural insights.

For more specialized investigations, particularly on the molecule's photophysical properties or its behavior in the gas phase, techniques like resonant two-photon ionization (R2PI) and laser-induced fluorescence (LIF) spectroscopy can be utilized. rsc.org These methods, often combined with computational chemistry, can probe the electronic states and vibrational structures of molecules and their complexes, offering a detailed picture of their intrinsic properties absent solvent effects. rsc.org

Table 2: Spectroscopic Techniques for Structural Characterization

| Technique | Type of Information Provided | Application in Research |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C) | Connectivity of atoms, chemical environment of nuclei | Routine confirmation of molecular structure nih.gov |

| IR Spectroscopy | Presence of functional groups | Identification of key chemical bonds nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental formula | Unambiguous confirmation of chemical formula nih.gov |

| Single-Crystal X-ray Diffraction | 3D atomic arrangement, bond lengths/angles, conformation | Definitive structural elucidation, computational model validation nih.govresearchgate.net |

| Gas-Phase Spectroscopy (R2PI, LIF) | Electronic and vibrational states, intrinsic molecular properties | Fundamental photophysical studies, understanding excited-state dynamics rsc.org |

Development of Rational Design Strategies for Benzoxazole-Based Research Probes and Tool Compounds

Rational design is a cornerstone of modern medicinal chemistry, enabling the creation of molecules with specific biological activities. mdpi.com The this compound scaffold serves as an excellent starting point for designing targeted research probes and tool compounds to investigate biological pathways. The design process is guided by establishing a clear structure-activity relationship (SAR). nih.gov

SAR studies on other benzoxazole series have shown that modifications at specific positions can significantly impact biological activity. mdpi.comnih.gov For instance, in some anticancer derivatives, substitutions at the C-5 position of the benzoxazole ring and on the 2-aryl substituent are critical for potency. mdpi.com Similarly, for the development of VEGFR-2 inhibitors, the nature of substituents on a terminal phenyl group was found to be crucial. nih.gov

Future design strategies for derivatives of this compound could include:

Bioisosteric Replacement: The chlorine atom on the pyridine ring could be replaced with other groups (e.g., F, Br, CF₃, CN) to modulate the electronic properties and binding interactions of the molecule.

Scaffold Hopping and Functionalization: The benzoxazole or pyridine rings can be systematically functionalized with various chemical groups (e.g., hydroxyl, methoxy, amino groups) to probe interactions with biological targets. mdpi.com

Conformational Constraint: Introducing rigid linkers or cyclic structures could lock the molecule into a specific conformation, potentially increasing its affinity and selectivity for a target protein.

Attachment of Reporter Groups: For use as research probes, the core scaffold can be appended with fluorescent tags or biotin labels to allow for visualization and pull-down experiments in biological systems.

By combining these design principles with computational docking and molecular dynamics simulations, researchers can predict how novel analogues will interact with specific protein targets, thereby prioritizing the synthesis of the most promising compounds. nih.govnih.gov This iterative cycle of design, synthesis, and biological evaluation is key to developing potent and selective research tools derived from the this compound scaffold.

Q & A

Q. Key Factors for Yield Optimization :

- Catalyst efficiency (nano-TiCl₄·SiO₂ enhances surface area and reactivity).

- Solvent selection (polar aprotic solvents like DMF improve reaction kinetics).

- Temperature control (60–80°C balances reaction rate and side-product suppression).

Q. Example Data :

| Substituent Position | Yield (%) | Catalyst Used |

|---|---|---|

| 2-Chloro-3-pyridinyl | 85–92 | TiCl₄·SiO₂ |

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirms the benzoxazole ring structure and substituent positions. For example, the pyridinyl proton signals appear as doublets at δ 8.2–8.5 ppm .

- FT-IR : Identifies C=N stretching (1600–1650 cm⁻¹) and C-O-C vibrations (1250–1300 cm⁻¹) in the oxazole ring .

- X-ray Crystallography : Resolves bond lengths and angles. For related benzoxazoles, the C-O bond in the oxazole ring is ~1.36 Å, and the Cl–C bond is ~1.73 Å .

Q. Table: Key Crystallographic Parameters

| Parameter | Value (Å) | Reference Compound |

|---|---|---|

| Benzoxazole C-O bond | 1.36 | 2-Amino-5-chloro-1,3-benzoxazole |

| Pyridinyl Cl–C bond | 1.73 | 3-Benzyl-6-(2-chlorobenzoyl) derivative |

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize antifungal activity?

Answer:

SAR Workflow :

Substituent Variation : Synthesize derivatives with halogen (Cl, F), nitro (NO₂), or alkyl groups at the pyridinyl or benzoxazole positions.

Bioassay Screening : Use broth microdilution (CLSI guidelines) against Candida albicans and Aspergillus niger. Activity is quantified via minimum inhibitory concentration (MIC) .

Data Analysis : Correlate substituent electronic effects (Hammett σ values) with MIC. For example:

Q. Example SAR Table :

| Derivative | MIC (μg/mL) C. albicans | MIC (μg/mL) A. niger |

|---|---|---|

| 2-(2-Cl-3-pyridinyl) | 4.2 | 8.7 |

| 2-(4-NO₂-phenyl) | 2.8 | >16 |

Advanced: What computational strategies predict binding interactions with fungal cytochrome P450 enzymes?

Answer:

- Molecular Docking : Use software like MOE (Molecular Operating Environment) to model interactions with fungal CYP51 (lanosterol 14α-demethylase). The benzoxazole ring often occupies the hydrophobic active site, while the pyridinyl chlorine forms halogen bonds with heme iron .

- MD Simulations : Assess binding stability over 100 ns trajectories. Key metrics include RMSD (<2.0 Å) and hydrogen bond persistence (>80% simulation time).

Case Study :

A derivative with a 2-chloro-3-pyridinyl group showed stronger binding (ΔG = −9.8 kcal/mol) than fluconazole (ΔG = −7.2 kcal/mol) due to improved hydrophobic packing .

Advanced: How to resolve contradictions in antifungal activity data across derivatives?

Answer:

- Bioassay Standardization : Ensure consistent inoculum size (1–5 × 10³ CFU/mL) and incubation time (48–72 hrs) .

- Mechanistic Studies :

- Membrane Permeability Assays : Use SYTOX Green uptake to quantify cell wall disruption.

- Enzyme Inhibition : Measure CYP51 activity via UV-Vis spectroscopy (λ = 450 nm for CO-binding difference spectra).

Example : A derivative with a 4-chlorophenyl group showed high MIC variability due to pH-dependent solubility. Adjusting assay pH to 7.4 stabilized results .

Advanced: What photophysical properties make this compound suitable for fluorescence-based imaging in fungal studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.